tBuBrettPhos Pd G3

Catalog No.
S820276
CAS No.
1536473-72-9
M.F
C44H63NO5PPdS-
M. Wt
855.444
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tBuBrettPhos Pd G3

CAS Number

1536473-72-9

Product Name

tBuBrettPhos Pd G3

IUPAC Name

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C44H63NO5PPdS-

Molecular Weight

855.444

InChI

InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

VKLHIPFGYVFUGT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Synonyms

tBuBrettPhos Pd G3; t-​butylBrettPhos Palladacycle Gen.3; Methanesulfonato(2-(di-t-butylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II);

Cross-coupling Reactions

tBuBrettPhos Pd G3 is a third-generation (G3) Buchwald precatalyst widely used in scientific research for various cross-coupling reactions. These reactions involve the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds. Notably, tBuBrettPhos Pd G3 demonstrates efficiency in:

  • Buchwald-Hartwig amination: This reaction forms C-N bonds between amine and aryl/vinyl halides or triflates.
  • Suzuki-Miyaura coupling: This reaction forms C-C bonds between aryl/vinyl boronic acids and aryl/vinyl halides or triflates.
  • Stille coupling: This reaction forms C-C bonds between organotin reagents and aryl/vinyl halides.
  • Sonogashira coupling: This reaction forms C-C bonds between terminal alkynes and aryl/vinyl halides.
  • Negishi coupling: This reaction forms C-C bonds between organozinc reagents and aryl/vinyl halides.
  • Hiyama coupling: This reaction forms C-C bonds between organosilanes and aryl/vinyl halides or triflates.
  • Heck reaction: This reaction forms C-C bonds between alkenes and aryl/vinyl halides.

Advantages of tBuBrettPhos Pd G3

tBuBrettPhos Pd G3 offers several advantages over other precatalysts, making it a popular choice in scientific research:

  • Lower catalyst loadings: This translates to reduced costs and environmental impact.
  • Shorter reaction times: This translates to faster experiment completion and higher throughput.
  • Efficient formation of active catalytic species: This leads to improved reaction yields and consistency.
  • Air, moisture, and thermal stability: This allows for easier handling and storage under ambient conditions.
  • High solubility in common organic solvents: This makes it versatile for use in various reaction conditions.

tBuBrettPhos Palladium G3 is a third-generation Buchwald precatalyst, specifically designed for facilitating various cross-coupling reactions in organic synthesis. Its full chemical name is tert-BuBrettPhos-Pd-G3, which refers to the complex formed by tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl and palladium(II) methanesulfonate. This compound is characterized by its high efficiency in forming carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds, making it a versatile tool in synthetic chemistry .

tBuBrettPhos Pd G3 should be handled with care as it may be harmful if inhaled or ingested. It is also potentially irritating to the skin and eyes []. Safety data sheets (SDS) from suppliers provide detailed information on hazards and appropriate handling procedures [].

tBuBrettPhos Palladium G3 is primarily utilized in various cross-coupling reactions, which include:

  • Buchwald-Hartwig Cross Coupling Reaction: Facilitates the formation of C-N bonds.
  • Heck Reaction: Involves the coupling of alkenes with aryl halides.
  • Hiyama Coupling: Utilizes organosilicon reagents for C-C bond formation.
  • Negishi Coupling: Employs organozinc reagents for C-C bond formation.
  • Sonogashira Coupling: Involves the coupling of terminal alkynes with aryl halides.
  • Stille Coupling: Uses organotin compounds for C-C bond formation.
  • Suzuki-Miyaura Coupling: Facilitates the coupling of boronic acids with aryl halides .

These reactions are essential in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

The synthesis of tBuBrettPhos Palladium G3 involves several key steps:

  • Formation of Ligand: The reaction begins with the synthesis of tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl.
  • Complexation with Palladium: This ligand is then reacted with palladium(II) methanesulfonate under controlled conditions to form the final palladium complex.
  • Purification: The product is purified using techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to ensure high purity and stability .

tBuBrettPhos Palladium G3 is widely used in organic synthesis for:

  • Synthesis of Pharmaceuticals: It aids in constructing complex molecules required in drug development.
  • Material Science: Employed in creating advanced materials through polymerization processes.
  • Agricultural Chemicals: Facilitates the synthesis of agrochemicals that enhance crop yields and pest resistance .

Interaction studies involving tBuBrettPhos Palladium G3 focus on its catalytic efficiency and selectivity in cross-coupling reactions. Research indicates that this compound exhibits superior performance compared to earlier-generation precatalysts due to its stability and reactivity under mild conditions. It has been shown to maintain high yields while minimizing racemization during amino acid ester transformations .

Several compounds share similarities with tBuBrettPhos Palladium G3, particularly within the realm of palladium-based catalysts. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
BrettPhos Pd G2Second-generation catalyst; less efficient than G3Lower stability and reactivity compared to G3
Xantphos PdBidentate phosphine ligand; used in similar reactionsDifferent ligand structure affects selectivity
JohnPhos PdAnother phosphine-based catalyst; versatileMay require harsher conditions for similar reactions

tBuBrettPhos Palladium G3 stands out due to its third-generation design, which enhances its stability and efficiency across a broader range of reactions compared to its predecessors .

Dates

Modify: 2023-08-15

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